

Application Notes and Protocols: 1H-Indazole-3-carbonitrile in Medicinal Chemistry

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Compound of Interest

Compound Name: 1H-indazole-3-carbonitrile

Cat. No.: B1297773

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indazole-3-carbonitrile is a pivotal heterocyclic building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a multitude of biologically active compounds.[1] Its rigid bicyclic structure and the chemical reactivity of the nitrile group make it an ideal scaffold for the development of targeted therapeutics. This document provides a comprehensive overview of the applications of **1H-indazole-3-carbonitrile**, including its role in the synthesis of potent kinase inhibitors and anti-inflammatory agents, complete with detailed experimental protocols and quantitative biological data.

Key Applications in Drug Discovery

The 1H-indazole core is a privileged structure found in numerous FDA-approved drugs.[2] The 3-carbonitrile derivative is a key intermediate for accessing various 3-substituted indazoles, which have shown significant therapeutic potential in oncology, inflammation, and neurodegenerative diseases.

Kinase Inhibition in Oncology

Derivatives of **1H-indazole-3-carbonitrile** are prominent as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

- **PAK1 Inhibition:** P21-activated kinase 1 (PAK1) is implicated in tumor progression, migration, and invasion. 1H-Indazole-3-carboxamide derivatives, synthesized from the corresponding carbonitrile, have emerged as potent and selective PAK1 inhibitors.
- **Akt Inhibition:** The serine/threonine kinase Akt is a central node in the PI3K/Akt/mTOR signaling pathway, which is critical for cell growth and survival.[3][4] Indazole-based compounds have been developed as potent, ATP-competitive inhibitors of Akt.
- **Other Kinase Targets:** The versatility of the 1H-indazole scaffold allows for the targeting of a range of other kinases, including Glycogen Synthase Kinase-3 (GSK-3), Fibroblast Growth Factor Receptors (FGFR1 and FGFR2), and Anaplastic Lymphoma Kinase (ALK).[2][5]

Anti-inflammatory Activity

Indazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.

- **COX-2 Inhibition:** Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade. Indazole derivatives have been shown to inhibit COX-2, pro-inflammatory cytokines like TNF- α and IL-1 β , and free radicals, suggesting multiple mechanisms for their anti-inflammatory effects.[6][7][8]

Data Presentation

Inhibitory Activity of 1H-Indazole-3-carboxamide Derivatives against Protein Kinases

Compound ID	Target Kinase	IC50 (nM)	Reference
30l	PAK1	9.8	
10	PI3K α	361	[9]
109	EGFR T790M	5.3	[2]
109	EGFR	8.3	[2]
116	ERK1/2	9.3 \pm 3.2	[2]
117	ERK1/2	25.8 \pm 2.3	[2]
118	ERK1/2	15.1 \pm 1.5	[2]
127 (Entrectinib)	ALK	12	[2]
89	Bcr-AblWT	0.014 (μ M)	[2]
89	Bcr-AblT315I	0.45 (μ M)	[2]
51d	GSK-3	0.23 (μ M)	[5]
27a	FGFR1	< 4.1	[5]
27a	FGFR2	2.0	[5]
100a	VEGFR-2	3.45	[5]
100a	Tie2	2.13	[5]
100a	EphB4	4.71	[5]

Anti-inflammatory Activity of Indazole Derivatives

Compound	Assay	IC50 (μM)	Reference
Indazole	COX-2 Inhibition	23.42	[6]
5-Aminoindazole	COX-2 Inhibition	12.32	[6]
6-Nitroindazole	COX-2 Inhibition	19.22	[6]
6-Nitroindazole	IL-1β Inhibition	100.75	[6]
Celecoxib (Standard)	COX-2 Inhibition	5.10	[6]
Dexamethasone (Standard)	IL-1β Inhibition	102.23	[6]

Experimental Protocols

Synthesis of 1H-Indazole-3-carbonitrile

This protocol describes a palladium-catalyzed cyanation of 3-iodo-1H-indazole.

Materials:

- 3-Iodo-1H-indazole
- Potassium ferrocyanide (K₄[Fe(CN)₆]·3H₂O)
- Allylpalladium(II) chloride dimer
- Xantphos
- N,N-Dimethylacetamide (DMAc)
- Water (degassed)
- 2-Methyltetrahydrofuran (2-MeTHF)
- Argon or Nitrogen gas

Procedure:

- To a reaction vessel, add 3-iodo-1H-indazole (1.0 equiv), potassium ferrocyanide (0.5 equiv), allylpalladium(II) chloride dimer (0.01 equiv), and Xantphos (0.02 equiv).
- Add DMAc and degassed water to the vessel.
- Purge the reaction mixture with argon or nitrogen for 10 minutes.
- Heat the mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Add 2-MeTHF and water, and separate the organic layer.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel to yield **1H-indazole-3-carbonitrile** as a solid.

Conversion of 1H-Indazole-3-carbonitrile to 1H-Indazole-3-carboxamide

This protocol outlines the hydrolysis of the nitrile to the corresponding primary amide.

Materials:

- **1H-Indazole-3-carbonitrile**
- Potassium hydroxide (KOH)
- tert-Butanol
- Water

Procedure:

- Dissolve **1H-indazole-3-carbonitrile** (1.0 equiv) in tert-butanol.

- Add a solution of potassium hydroxide (2.0 equiv) in water.
- Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours, monitoring by TLC or LC-MS.
- After completion, cool the mixture to room temperature and adjust the pH to ~7 with a suitable acid (e.g., 1M HCl).
- The product will precipitate out of the solution. Filter the solid, wash with water, and dry under vacuum to obtain 1H-indazole-3-carboxamide.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.

Reagents and Materials:

- Purified recombinant kinase
- Kinase-specific substrate (peptide or protein)
- Adenosine triphosphate (ATP)
- Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
- Test compounds (dissolved in DMSO)
- Detection reagent (e.g., ADP-Glo™)
- 384-well plates

Procedure:

- Add the test compound at various concentrations to the wells of a 384-well plate.
- Add the purified kinase and its specific substrate to the wells.
- Initiate the kinase reaction by adding ATP.

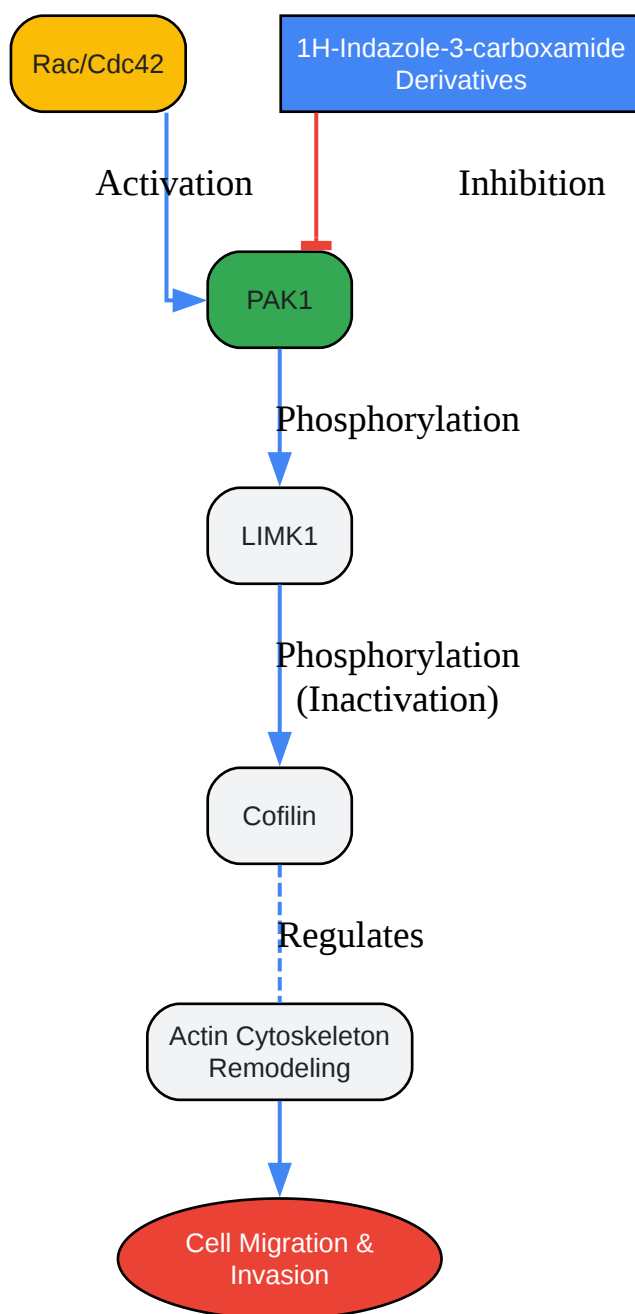
- Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
- Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
- Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizations



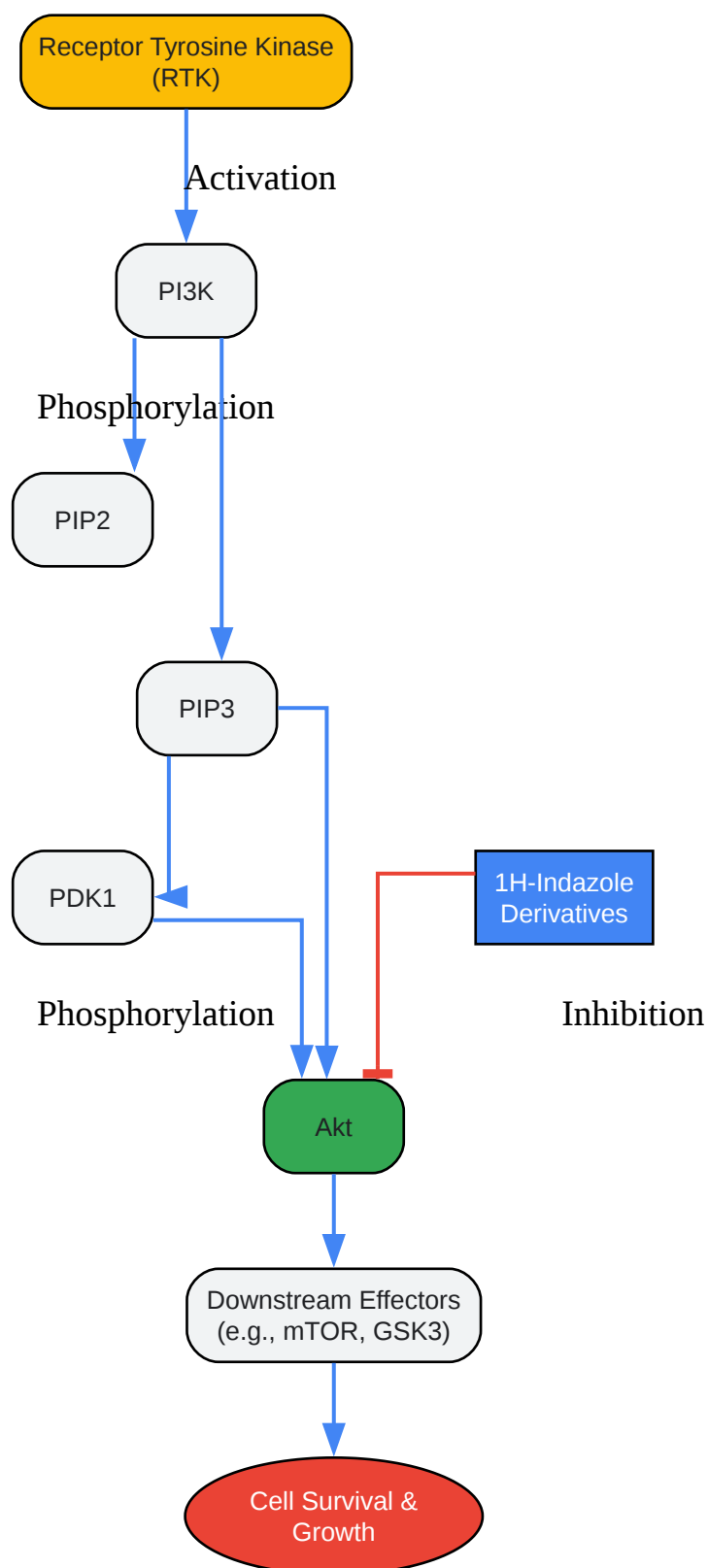
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Caption: Experimental workflow for the development of drugs from **1H-indazole-3-carbonitrile**.



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Caption: Simplified PAK1 signaling pathway and its inhibition.



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Caption: The PI3K/Akt signaling pathway and its inhibition.

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- To cite this document: BenchChem. [Application Notes and Protocols: 1H-Indazole-3-carbonitrile in Medicinal Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1297773#application-of-1h-indazole-3-carbonitrile-in-medicinal-chemistry]

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